molecular formula C17H12ClN3OS2 B2684181 3-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 478077-34-8

3-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide

Cat. No. B2684181
CAS RN: 478077-34-8
M. Wt: 373.87
InChI Key: AYRSAAWZKZRUTO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a pyrrole ring, a thiophene ring, and an oxadiazole ring. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would be influenced by these groups and their interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrole and thiophene rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability, while the various functional groups could affect its polarity and solubility .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Research has demonstrated that sulfonamidomethane linked heterocycles, similar in structure to 3-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide, have been synthesized and tested for their antimicrobial and cytotoxic activities. Compounds with a chloro substituent on the aromatic ring exhibited significant antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Penicillium chrysogenum. Specifically, a styryl oxadiazole compound showed appreciable cytotoxic activity on A549 lung carcinoma cells, indicating potential for future studies in cancer research (Swapna et al., 2013).

Corrosion Inhibition

Another application of related 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition. These compounds have been evaluated for their ability to inhibit the corrosion of mild steel in sulphuric acid, demonstrating the potential for these substances in protecting metal surfaces. The study utilized physicochemical and theoretical studies, including gravimetric, electrochemical, SEM, and computational methods, to assess the effectiveness of these derivatives in forming protective layers on metal surfaces (Ammal et al., 2018).

Anticancer Agents

Derivatives of 1,3,4-oxadiazoles, which share a core structure with this compound, have been synthesized and tested as anticancer agents. These studies focus on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation for anti-cancer activities, demonstrating the diverse potential of these compounds in medicinal chemistry and oncology research (Redda & Gangapuram, 2007).

Antitubercular Activity

Research into novel pyrrole derivatives, including those similar to this compound, aimed at developing antitubercular agents, has shown promising results. A series of derivatives were synthesized and evaluated for their in vitro antitubercular activity, with pharmacophore hypothesis and Surflex-Docking studies helping to understand the structure-activity relationship. This research indicates the potential of these compounds in the treatment of tuberculosis, providing a foundation for further development of effective antitubercular drugs (Joshi et al., 2015).

Future Directions

The potential applications of this compound would depend on its properties and reactivity. Compounds with similar structures are often used in the development of pharmaceuticals, so this could be one potential area of interest .

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS2/c18-13-5-3-4-12(10-13)11-24-17-20-19-16(22-17)15-14(6-9-23-15)21-7-1-2-8-21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRSAAWZKZRUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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